Aloesin

Description

This compound has been reported in Aloe ferox, Aloe africana, and other organisms with data available.

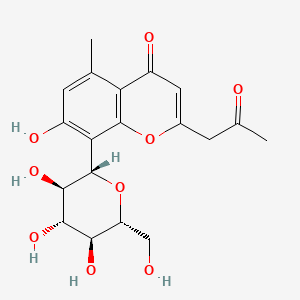

UP780 is a preparation of this compound and an aloe polysaccharide that improves insulin sensitivity; human intestinal bacteria cleaves the C-glucosyl bond; structure given in first source

Structure

3D Structure

Properties

IUPAC Name |

7-hydroxy-5-methyl-2-(2-oxopropyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O9/c1-7-3-10(22)14(19-17(26)16(25)15(24)12(6-20)28-19)18-13(7)11(23)5-9(27-18)4-8(2)21/h3,5,12,15-17,19-20,22,24-26H,4,6H2,1-2H3/t12-,15-,16+,17-,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKIKAXXIWJHWLY-ZIIYPAMZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=C1C(=O)C=C(O2)CC(=O)C)C3C(C(C(C(O3)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C2=C1C(=O)C=C(O2)CC(=O)C)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80184877 | |

| Record name | Aloesin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80184877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30861-27-9 | |

| Record name | Aloesin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30861-27-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aloesin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030861279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aloesin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80184877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALOESIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y27M69Y8ES | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties of Aloesin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aloesin, a C-glycosylated chromone naturally found in Aloe species, has garnered significant interest in the pharmaceutical and cosmetic industries for its diverse biological activities, including tyrosinase inhibition, anti-inflammatory effects, and wound healing properties.[1] This technical guide provides a comprehensive overview of the fundamental chemical properties of this compound, offering a valuable resource for researchers, scientists, and drug development professionals. This document details the compound's structural and physical characteristics, solubility profile, and spectroscopic data. Furthermore, it includes detailed experimental protocols for the determination of these properties and visualizes key signaling pathways modulated by this compound.

Chemical and Physical Properties

This compound (also known as aloeresin B) is a white to off-white crystalline solid.[2][3] Its chemical structure consists of a chromone backbone C-glycosylated with a β-D-glucopyranosyl moiety.[4]

Table 1: General Chemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₁₉H₂₂O₉ | [4] |

| Molecular Weight | 394.37 g/mol | [5] |

| CAS Number | 30861-27-9 | [4] |

| IUPAC Name | 8-β-D-glucopyranosyl-7-hydroxy-5-methyl-2-(2-oxopropyl)-4H-1-benzopyran-4-one | [4] |

| Appearance | White to off-white crystalline solid/powder | [2][3] |

| Melting Point | 142-144 °C | [6] |

Solubility Profile

This compound's solubility is a critical factor for its formulation and delivery. It is freely soluble in water and polar organic solvents.[6] Quantitative solubility data is summarized in the table below.

Table 2: Solubility of this compound in Various Solvents

| Solvent | Solubility | Reference(s) |

| Dimethyl Sulfoxide (DMSO) | ~20 mg/mL, 78 mg/mL | [5][7] |

| Dimethylformamide (DMF) | ~20 mg/mL | [7] |

| Ethanol | ~10 mg/mL | [7] |

| Phosphate-Buffered Saline (PBS) pH 7.2 | ~5 mg/mL | [7] |

| Water | Freely soluble | [6] |

Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of this compound.

Table 3: Spectroscopic Properties of this compound

| Technique | Data | Reference(s) |

| UV-Vis (in Methanol) | λmax: 215, 245, 253, 295, 298 nm | [6][7] |

| Infrared (IR) (KBr) | νmax: 3300, 1715, 1662, 1596 cm⁻¹ | [6] |

| ¹³C NMR (DMSO-d₆) | Spectral data available | [8] |

| ¹H NMR | Spectral data available |

Experimental Protocols

The following sections provide detailed methodologies for the determination of the key chemical properties of this compound.

Determination of Melting Point by Capillary Method

Objective: To determine the melting point range of this compound using a capillary melting point apparatus.

Materials:

-

This compound, finely powdered

-

Capillary tubes (one end sealed)

-

Melting point apparatus

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of this compound is placed in a mortar and finely ground to a powder.

-

Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered this compound until a small amount of the sample is packed into the tube. The tube is then inverted and tapped gently to ensure the sample is tightly packed at the sealed end to a height of 2-3 mm.

-

Apparatus Setup: The melting point apparatus is turned on and the heating rate is set. For a preliminary determination, a rapid heating rate can be used.

-

Measurement: The loaded capillary tube is inserted into the sample holder of the apparatus. The sample is observed through the magnifying lens.

-

Rough Determination: The temperature at which the sample is observed to melt is recorded as the approximate melting point.

-

Accurate Determination: The apparatus is allowed to cool. A new sample is prepared and the heating process is repeated. The heating rate is slowed to 1-2 °C per minute when the temperature is about 15-20 °C below the approximate melting point.

-

Melting Range: The temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the sample becomes a clear liquid (completion of melting) are recorded. This range is reported as the melting point.

Quantitative Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of this compound in a given solvent.

Materials:

-

This compound

-

Selected solvent (e.g., DMSO, Ethanol, Water)

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Sample Preparation: An excess amount of this compound is added to a vial containing a known volume of the selected solvent.

-

Equilibration: The vials are sealed and placed in a shaking incubator set at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is centrifuged at a high speed to pellet the undissolved solid.

-

Sample Collection and Dilution: A known volume of the supernatant is carefully withdrawn and diluted with the same solvent to a concentration within the linear range of the analytical method.

-

Quantification: The concentration of this compound in the diluted solution is determined using a validated analytical method, such as UV-Vis spectrophotometry at a λmax of 295 nm.

-

Calculation: The solubility is calculated by taking into account the dilution factor and is expressed in mg/mL.

UV-Visible Spectroscopy

Objective: To obtain the UV-Visible absorption spectrum of this compound.

Materials:

-

This compound

-

Methanol (spectroscopic grade)

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

Procedure:

-

Sample Preparation: A stock solution of this compound in methanol is prepared at a known concentration (e.g., 1 mg/mL). This stock solution is then diluted to an appropriate concentration (e.g., 10 µg/mL) for analysis.

-

Instrument Setup: The UV-Vis spectrophotometer is turned on and allowed to warm up. The wavelength range is set from 200 to 400 nm.

-

Baseline Correction: A quartz cuvette is filled with methanol (blank) and a baseline correction is performed.

-

Sample Measurement: The blank cuvette is replaced with a cuvette containing the this compound solution.

-

Spectrum Acquisition: The absorption spectrum is recorded. The wavelengths of maximum absorbance (λmax) are identified.

Fourier-Transform Infrared (FT-IR) Spectroscopy (KBr Pellet Method)

Objective: To obtain the FT-IR spectrum of this compound.

Materials:

-

This compound, dried

-

Potassium bromide (KBr), IR grade, dried

-

Agate mortar and pestle

-

Pellet press die set

-

Hydraulic press

-

FT-IR spectrometer

Procedure:

-

Sample Preparation: Approximately 1-2 mg of this compound and 100-200 mg of KBr are placed in an agate mortar.

-

Grinding and Mixing: The mixture is thoroughly ground to a fine, homogenous powder.

-

Pellet Formation: The powdered mixture is transferred to a pellet press die. The die is placed in a hydraulic press and pressure is applied to form a thin, transparent pellet.

-

Background Spectrum: A background spectrum of the empty sample compartment is collected.

-

Sample Spectrum: The KBr pellet containing this compound is placed in the sample holder of the FT-IR spectrometer.

-

Spectrum Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain the ¹H and ¹³C NMR spectra of this compound for structural elucidation.

Materials:

-

This compound (5-10 mg for ¹H, 20-50 mg for ¹³C)

-

Deuterated solvent (e.g., DMSO-d₆)

-

NMR tube

-

NMR spectrometer

Procedure:

-

Sample Preparation: The appropriate amount of this compound is dissolved in approximately 0.5-0.7 mL of DMSO-d₆ in a clean, dry NMR tube. The tube is capped and shaken gently to ensure complete dissolution.

-

Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is locked onto the deuterium signal of the solvent and the magnetic field is shimmed to achieve homogeneity.

-

¹H NMR Spectrum Acquisition: The ¹H NMR spectrum is acquired using standard parameters.

-

¹³C NMR Spectrum Acquisition: The ¹³C NMR spectrum is acquired. Due to the lower natural abundance of ¹³C, a longer acquisition time may be required.

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase corrected, and baseline corrected. The chemical shifts are referenced to the residual solvent peak (DMSO at δ 2.50 for ¹H and δ 39.52 for ¹³C).

Signaling Pathways and Biological Activity

This compound is known to modulate several key signaling pathways, which are central to its biological activities.

Inhibition of Tyrosinase in Melanogenesis

This compound acts as a competitive inhibitor of tyrosinase, the rate-limiting enzyme in melanin synthesis.[9] By binding to the active site of tyrosinase, this compound prevents the conversion of L-tyrosine to L-DOPA, thereby inhibiting melanin production.[10]

Modulation of MAPK/Rho and Smad Signaling Pathways in Wound Healing

This compound has been shown to accelerate wound healing by modulating the MAPK/Rho and Smad signaling pathways. This leads to increased cell migration, angiogenesis, and collagen deposition.

Experimental Workflow: Western Blot for MAPK Pathway Analysis

To investigate the effect of this compound on the MAPK signaling pathway, a Western blot analysis can be performed to detect the phosphorylation status of key proteins like ERK and JNK.[11]

References

- 1. bio-solve.co.za [bio-solve.co.za]

- 2. This compound CAS#: 30861-27-9 [m.chemicalbook.com]

- 3. China Customized this compound Manufacturers Suppliers Factory - Wholesale Service [timyeehealth.com]

- 4. This compound | C19H22O9 | CID 160190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. bio-solve.co.za [bio-solve.co.za]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. spectrabase.com [spectrabase.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. medchemexpress.com [medchemexpress.com]

The Discovery and Natural Sources of Aloesin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aloesin, a C-glycosylated chromone, is a prominent bioactive compound naturally occurring in various species of the Aloe genus. First isolated and characterized for its distinct chemical structure, this compound has since garnered significant attention within the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth exploration of the discovery of this compound, its primary natural sources, and the methodologies for its extraction, isolation, and quantification. Furthermore, it delves into the key signaling pathways modulated by this compound, offering a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and Physicochemical Properties

This compound, also known as aloeresin B, was first identified as a constituent of Aloe species, contributing to the plant's complex chemical profile.[1] It is classified as a hydroxymethyl C-glycosylated chromone, a structural characteristic that underpins its biological activities.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₉H₂₂O₉ | [2][3] |

| Molecular Weight | 394.37 g/mol | [2][4] |

| CAS Number | 30861-27-9 | [2] |

| IUPAC Name | 8-β-D-glucopyranosyl-7-hydroxy-5-methyl-2-(2-oxopropyl)-4H-1-benzopyran-4-one | [2] |

| Synonyms | Aloeresin B, Aloe resin B | [2] |

| Appearance | Crystalline solid | [5] |

| Solubility | Freely soluble in water and polar organic solvents such as ethanol and methanol. Soluble in DMSO and DMF. | [5][6] |

| Stability | Stable at room temperature when stored in the dark. Susceptible to photo-catalyzed degradation, particularly in solution. Resistant to thermal denaturation and mild acid hydrolysis. | [6] |

Natural Sources and Quantitative Distribution

This compound is predominantly found in the leaf exudates of various Aloe species. The concentration of this compound can vary significantly depending on the species, the specific part of the plant, and the geographical and environmental growing conditions.[7] Notably, Aloe ferox has been reported to contain a higher percentage of this compound compared to the more commonly known Aloe vera.[6]

Table 2: Quantitative Content of this compound in Different Aloe Species

| Aloe Species | Plant Part | This compound Content | Method of Quantification | Reference(s) |

| Aloe ferox | Juice | ~4% (98 mg from 2.5 g of juice) | Column Chromatography | [3][8] |

| Aloe vera | Rind (Ethanol-water extract) | 0 - 48 mg/L | HPLC | [9] |

| Aloe vera | Rind (Propylene glycol-water extract) | 20.2 - 64 mg/L | HPLC | [9] |

| Aloe vera | Rind (Glycerol-water extract) | 21 - 57 mg/L | HPLC | [9] |

| Aloe arborescens | Leaf Skin & Flowers | Present (among other phenolics) | Not specified | [10] |

Experimental Protocols

The isolation and purification of this compound from its natural sources involve a multi-step process, beginning with extraction and followed by various chromatographic techniques to achieve high purity.

Extraction of this compound from Aloe Leaves

A common initial step is the preparation of a crude extract from dried and powdered Aloe leaves.

-

Maceration:

-

Weigh 1 kg of finely ground (1-10 mesh) Aloe vera leaves.

-

Add 4 liters of 95% ethanol solution.

-

Conduct the extraction in a water bath at 45°C with intermittent stirring for 90 minutes.

-

Filter the mixture to separate the liquid extract from the solid residue.

-

Repeat the extraction process on the filter residue three more times with fresh ethanol.

-

Combine the four liquid extracts for further processing.[2]

-

-

Solvent Partitioning:

-

Concentrate the combined methanolic or ethanolic extract under reduced pressure to yield a crude residue.

-

Suspend the crude residue in water.

-

Perform successive partitioning with ethyl acetate to enrich the extract with chromones and other phenolic compounds.

-

Concentrate the ethyl acetate fraction for subsequent purification steps.[11]

-

Purification of this compound

For obtaining high-purity this compound, a sequential chromatographic approach is highly effective.

HSCCC is a liquid-liquid partition chromatography technique that is particularly useful for the initial fractionation of the crude extract.

-

Instrumentation: Preparative High-Speed Counter-Current Chromatography (HSCCC) system.

-

Solvent System: A two-phase solvent system composed of ethyl acetate/1-butanol/water at a volume ratio of (3:2:5, v/v).[11]

-

Procedure:

-

Fill the HSCCC column with the upper organic phase as the stationary phase.

-

Pump the lower aqueous phase into the column as the mobile phase at a flow rate of 2.0 mL/min.

-

Set the apparatus to rotate at a speed of 800 rpm.

-

Once hydrodynamic equilibrium is achieved, inject the crude extract dissolved in a 1:1 (v/v) mixture of the upper and lower phases.

-

Continuously monitor the effluent using a UV detector at 254 nm.

-

Collect fractions at regular intervals and identify those containing this compound using HPLC analysis.[11]

-

References

- 1. benchchem.com [benchchem.com]

- 2. CN102584807A - Ethanol liquid extraction process for this compound - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. scribd.com [scribd.com]

- 5. This compound from Aloe vera accelerates skin wound healing by modulating MAPK/Rho and Smad signaling pathways in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Column Packing & Separation with Sephadex® LH-20 [sigmaaldrich.com]

- 9. Extraction of this compound from Aloe vera Rind Using Alternative Green Solvents: Process Optimization and Biological Activity Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. RCAAP - Extraction of aloeresin B from aloe vera using alcohol-water mixtures: process ... [rcaap.pt]

- 11. benchchem.com [benchchem.com]

Preliminary in-vitro studies on Aloesin

An In-Depth Technical Guide to Preliminary In-Vitro Studies on Aloesin

Introduction

This compound, a C-glycosylated chromone [2-acetonyl-8-β-D-glucopyranosyl-7-hydroxy-5-methylchromone], is a natural compound isolated from the Aloe plant.[1][2] It has garnered significant scientific interest, particularly in the fields of dermatology and cosmetology, for its potential therapeutic and cosmetic applications.[1][2] Preliminary in-vitro studies have been crucial in elucidating its mechanisms of action, primarily focusing on its role as a pigmentation-altering agent, antioxidant, and anti-inflammatory compound. This guide provides a comprehensive overview of the key in-vitro findings, detailed experimental protocols, and the signaling pathways modulated by this compound.

Core Mechanisms of Action: In-Vitro Evidence

Inhibition of Melanogenesis

The most extensively studied in-vitro effect of this compound is its ability to modulate melanogenesis, the process of melanin production.[1][2] Melanin synthesis is primarily regulated by the enzyme tyrosinase.[2]

-

Tyrosinase Inhibition: this compound has been demonstrated to be a direct inhibitor of tyrosinase.[1][3] Studies have shown that it inhibits both the tyrosine hydroxylase and 3,4-dihydroxyphenylalanine (DOPA) oxidase activities of tyrosinase in a dose-dependent manner.[1][2][3] Enzyme kinetics studies have identified this compound as a competitive inhibitor of tyrosinase from various sources, including mushrooms and human melanocyte cell lysates.[1][2] However, some reports also suggest a non-competitive mechanism.[4][5] This inhibition directly reduces the conversion of tyrosine to melanin.[6]

-

Downregulation of Signaling Pathways: Beyond direct enzyme inhibition, this compound may also interfere with the signaling cascades that regulate melanogenesis. It has been shown to potentially reduce the expression of Microphthalmia-associated Transcription Factor (MITF), a key regulator of melanogenic enzyme expression, including tyrosinase.[3][6] This action would further decrease the overall capacity of the cell to produce melanin.[6]

Antioxidant Activity

Oxidative stress is a known contributor to skin damage and can stimulate melanogenesis.[6] this compound possesses significant antioxidant properties.

-

Free Radical Scavenging: this compound exhibits potent free radical scavenging activity, which has been demonstrated in various assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ORAC (Oxygen Radical Absorbance Capacity) assays.[7][8] This allows it to neutralize reactive oxygen species (ROS) that can damage cells.[6]

-

Inhibition of Lipid Peroxidation: In-vitro studies using thiobarbituric acid reactive substances (TBARS) assays have shown that this compound and this compound-rich extracts can effectively inhibit lipid peroxidation, protecting cell membranes from oxidative damage.[7][8][9]

-

Activation of Nrf2 Pathway: Some evidence suggests that this compound may exert protective effects against oxidative stress by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[7] Nrf2 is a critical transcription factor that controls the expression of numerous antioxidant and cytoprotective genes.[7]

Anti-inflammatory and Wound Healing Effects

This compound has demonstrated anti-inflammatory properties and the ability to modulate cellular processes involved in wound healing.

-

Modulation of Inflammatory Pathways: Extracts from Aloe vera containing this compound have been shown to inhibit inflammatory responses in in-vitro models, such as lipopolysaccharide (LPS)-induced RAW264.7 macrophages.[10][11] This is achieved by downregulating key inflammatory signaling pathways like NF-κB and Mitogen-Activated Protein Kinase (MAPK).[10][11] Specifically, these extracts can suppress the production of pro-inflammatory mediators like nitric oxide (NO), iNOS, COX-2, IL-6, and TNF-α.[10]

-

MAPK/Smad Signaling in Wound Healing: In studies related to cutaneous wound healing, this compound was found to accelerate cell migration in cultured skin cells.[12][13] This effect is mediated through the activation of the MAPK/Rho and Smad signaling pathways, which are crucial for cell migration, angiogenesis, and tissue development.[12][13]

Data Presentation: Quantitative Analysis

The following tables summarize the quantitative data from various in-vitro assays. Note that IC50 values can vary between studies due to different experimental conditions (e.g., enzyme source, substrate concentration, buffer pH).

Table 1: Tyrosinase Inhibition by this compound

| Enzyme Source | Substrate | Inhibition Type | IC50 Value | Ki Value | Reference |

|---|---|---|---|---|---|

| Mushroom | L-DOPA | Non-competitive | 0.1 mM | 5.3 mM | [4] |

| Mushroom | - | - | 0.9 mM | - | [5] |

| Mushroom | - | - | 31.5 µM | - | [14] |

| Human | - | Competitive | - | - |[1][2] |

Table 2: Antioxidant Activity of this compound and Related Compounds

| Compound | Assay | Result | Reference |

|---|---|---|---|

| This compound | ORAC | 5331 µmol TE/g | [7] |

| This compound | TBARS | Effective inhibition of lipid peroxidation | [7] |

| Aloin | DPPH | IC50: 0.15 ± 0.02 mM | [7] |

| Aloin | DPPH | IC50: 56.7 µg/mL |[7] |

Signaling Pathways and Experimental Workflows

Visualizations

Caption: this compound inhibits melanogenesis by directly inhibiting the tyrosinase enzyme.

Caption: this compound promotes wound healing by activating MAPK/Rho and Smad pathways.

Caption: Aloe extracts containing this compound inhibit the NF-κB inflammatory pathway.

Caption: Experimental workflow for the in-vitro tyrosinase inhibition assay.

Caption: Experimental workflow for the cell-based melanin content assay.

Experimental Protocols

Mushroom Tyrosinase Inhibition Assay

This assay spectrophotometrically measures the ability of a compound to inhibit the enzymatic activity of mushroom tyrosinase, using L-DOPA as a substrate.

-

Principle: Tyrosinase catalyzes the oxidation of L-DOPA to dopachrome, which is a colored product. An inhibitor will reduce the rate of dopachrome formation, leading to a lower absorbance reading.

-

Materials:

-

Mushroom Tyrosinase (e.g., 1000 U/mL in phosphate buffer)[15][16]

-

L-DOPA solution (e.g., 1-2 mg/mL or 1 mM in phosphate buffer)[15][16][17]

-

Phosphate Buffer (e.g., 50-100 mM, pH 6.8)

-

This compound stock solution (dissolved in a suitable solvent like DMSO, then diluted)

-

96-well microplate[15]

-

Microplate reader

-

-

Protocol:

-

Prepare serial dilutions of this compound in phosphate buffer.

-

To each well of a 96-well plate, add the this compound solution (e.g., 40 µL) and the tyrosinase enzyme solution (e.g., 10 µL).[15] A control well should contain buffer instead of the inhibitor.

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 10-30 minutes to allow for enzyme-inhibitor interaction.[15][18]

-

Initiate the enzymatic reaction by adding the L-DOPA substrate solution (e.g., 100 µL) to each well.[15]

-

Immediately measure the absorbance at 475-490 nm using a microplate reader.[17][19] Readings can be taken kinetically over a period (e.g., 10-60 minutes) or as an endpoint measurement.[20]

-

The percentage of tyrosinase inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

Cell-Based Melanin Content Assay

This assay quantifies the amount of melanin produced by cultured melanoma cells (e.g., B16F10 mouse melanoma cells) after treatment with a test compound.[21]

-

Principle: The melanin pigment within the cells is extracted and dissolved. The amount of melanin is then determined by measuring the absorbance of the resulting solution, which is directly proportional to the melanin content.[21][22]

-

Materials:

-

Protocol:

-

Seed B16F10 cells into a culture plate at a specified density (e.g., 2.5 x 10⁴ to 1 x 10⁵ cells/well) and incubate for 24 hours to allow for attachment.[21][22][23]

-

Remove the medium and replace it with fresh medium containing various concentrations of this compound. Include an untreated control group.

-

Incubate the cells for an additional 48 to 72 hours.[17][23]

-

After incubation, wash the cells twice with ice-cold PBS.[21][22]

-

Lyse the cells by adding the Lysis/Solubilization Buffer to each well.[17][21][22]

-

Incubate the plate at a higher temperature (e.g., 60-80°C) for 1-2 hours to completely dissolve the melanin granules.[17][21]

-

Transfer the lysates to a 96-well plate and measure the absorbance at a wavelength between 405 nm and 490 nm.[21][22]

-

To account for any effects on cell proliferation, the melanin content can be normalized to the total protein content of the cell lysate, which is determined separately using an assay like BCA or Bradford.[22]

-

DPPH Radical Scavenging Assay

This common assay evaluates the free radical scavenging ability of an antioxidant compound.

-

Principle: DPPH is a stable free radical with a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, causing the solution to fade to a yellow color. The change in absorbance is measured spectrophotometrically.[7]

-

Materials:

-

Protocol:

-

Prepare a series of dilutions of this compound in methanol.[24]

-

Add a specific volume of the this compound solution to the wells of a 96-well plate.

-

Add the DPPH solution to each well. A control well should contain methanol instead of the test sample.

-

Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).[7][24]

-

Measure the absorbance at approximately 517 nm using a spectrophotometer.[7][24]

-

The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100

-

The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the scavenging percentage against the sample concentrations.[7]

-

Conclusion

The preliminary in-vitro data for this compound strongly support its potential as a multi-functional agent for dermatological applications. Its well-documented ability to inhibit tyrosinase activity provides a solid foundation for its use in addressing hyperpigmentation.[3] Furthermore, its antioxidant and anti-inflammatory properties suggest additional benefits in protecting the skin from oxidative stress and inflammation, which are contributing factors to skin aging and various skin disorders.[6][10] The detailed protocols and pathway analyses presented in this guide offer a framework for researchers and drug development professionals to further investigate and validate the therapeutic and cosmetic potential of this compound.

References

- 1. Modulation of melanogenesis by this compound: a competitive inhibitor of tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ajper.com [ajper.com]

- 4. This compound and Arbutin Inhibit Typrosinase Activity in a Synergistic Manner via a Different Action Mechanism -Archives of Pharmacal Research [koreascience.kr]

- 5. benchchem.com [benchchem.com]

- 6. How does this compound affect melanin production? - Blog [timyeehealth.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Aloe Extracts Inhibit Skin Inflammatory Responses by Regulating NF-κB, ERK, and JNK Signaling Pathways in an LPS-Induced RAW264.7 Macrophages Model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. This compound from Aloe vera accelerates skin wound healing by modulating MAPK/Rho and Smad signaling pathways in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. benchchem.com [benchchem.com]

- 18. In vitro and in silico insights into tyrosinase inhibitors with (E)-benzylidene-1-indanone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Evaluation of Antioxidant and Anti-Melanogenic Activity of Different Extracts of Aerial Parts of N. Sintenisii in Murine Melanoma B16F10 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. activeconceptsllc.com [activeconceptsllc.com]

- 21. benchchem.com [benchchem.com]

- 22. 2.9 Measurement of melanin content in B16F10 cells [bio-protocol.org]

- 23. Induction of Melanogenesis by Fosfomycin in B16F10 Cells Through the Upregulation of P-JNK and P-p38 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 24. benchchem.com [benchchem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Biological Activities of Aloesin

Introduction

This compound, a C-glycosylated chromone (2-acetonyl-8-β-D-glucopyranosyl-7-hydroxy-5-methylchromone), is a naturally occurring compound predominantly isolated from the Aloe plant.[1] Historically used in traditional medicine, this compound has garnered significant scientific interest for its diverse and potent biological activities.[2][3] Its molecular structure, featuring a chromone backbone with a C-glycosyl moiety, contributes to its unique physicochemical properties and therapeutic potential.[1] This technical guide provides a comprehensive overview of the primary biological activities of this compound, focusing on its mechanisms of action, quantitative efficacy, and the experimental methodologies used for its evaluation. The key activities discussed include tyrosinase inhibition, anti-inflammatory effects, antioxidant capacity, and promotion of wound healing.

Tyrosinase Inhibition and Hyperpigmentation Control

One of the most extensively studied activities of this compound is its ability to modulate melanogenesis, making it a compound of high interest for dermatological and cosmetic applications aimed at treating hyperpigmentation.[1][4]

Mechanism of Action

Melanogenesis, the process of melanin synthesis, is primarily regulated by the enzyme tyrosinase.[1][5] this compound exerts its depigmenting effects by directly inhibiting this key enzyme.[1][6]

-

Competitive Inhibition: Enzyme kinetics studies have demonstrated that this compound acts as a competitive inhibitor of tyrosinase from various sources, including mushrooms, humans, and mice.[1][6] It directly competes with the substrate (tyrosine) for binding to the enzyme's active site.

-

Inhibition of Catalytic Activities: this compound inhibits both the tyrosine hydroxylase (monophenolase) and 3,4-dihydroxyphenylalanine (DOPA) oxidase (diphenolase) activities of tyrosinase in a dose-dependent manner.[1][6]

-

Downregulation of Melanogenic Signaling: Beyond direct enzyme inhibition, this compound has been shown to interfere with the melanogenic signaling pathway. It can reduce the expression of Microphthalmia-associated Transcription Factor (MITF), a crucial transcription factor that governs the expression of tyrosinase and other genes involved in melanin production.[5]

A diagram illustrating the role of this compound in the melanogenesis pathway is provided below.

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacological Update Properties of Aloe Vera and its Major Active Constituents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijpsonline.com [ijpsonline.com]

- 4. ajper.com [ajper.com]

- 5. How does this compound affect melanin production? - Blog [timyeehealth.com]

- 6. Modulation of melanogenesis by this compound: a competitive inhibitor of tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]

Aloesin as a C-Glycosylated Chromone: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Aloesin, a naturally occurring C-glycosylated chromone found predominantly in the Aloe genus, has garnered significant scientific interest for its diverse biological activities. Its unique chemical structure, featuring a chromone backbone C-glycosylated with a β-D-glucopyranosyl moiety, underpins its multifaceted pharmacological profile. This technical guide provides an in-depth exploration of this compound's role as a C-glycosylated chromone, focusing on its mechanism of action, involvement in key signaling pathways, and its potential as a therapeutic agent. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's biological functions.

Chemical Structure and Properties

This compound, chemically known as 2-acetonyl-8-β-D-glucopyranosyl-7-hydroxy-5-methylchromone, is distinguished by the direct carbon-carbon bond between the glucose sugar and the chromone ring.[1] This C-glycosylation confers greater stability compared to O-glycosides, particularly against enzymatic hydrolysis. This structural feature is crucial for its bioavailability and sustained activity in biological systems. While this compound itself is a potent bioactive molecule, derivatives have also been shown to possess significant free radical scavenging and anti-inflammatory properties.[2][3][4]

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities, with its role as a tyrosinase inhibitor being the most extensively studied. It also demonstrates anti-inflammatory, antioxidant, anticancer, and wound-healing properties.

Tyrosinase Inhibition and Melanogenesis

This compound is a well-documented inhibitor of tyrosinase, the key enzyme in melanin biosynthesis.[5][6] It competitively inhibits both the tyrosine hydroxylase and DOPA oxidase activities of tyrosinase, acting on tyrosinase from mushroom, human, and murine sources.[5][7] This inhibition is dose-dependent and has been shown to be synergistic with other depigmenting agents like arbutin.[6] The hydrophilic nature of this compound results in slower skin penetration, which may be advantageous for cosmetic applications as a skin-lightening agent.[2]

Quantitative Data on Tyrosinase Inhibition

| Compound | Source of Tyrosinase | IC50 Value | Mechanism of Inhibition | Reference |

| This compound | Mushroom | 0.9 mM | Competitive/Non-competitive | [3][4][8][9] |

| This compound | Not Specified | 31.5 µM | Not Specified | [10] |

| Compound 9 (from Aloe vera) | Not Specified | 9.8 ± 0.9 µM | Reversible competitive | [11] |

Anti-Inflammatory Activity

This compound demonstrates significant anti-inflammatory effects.[2] Studies in rats have shown it to be a more effective inhibitor of inflammation compared to other aloe compounds like aloin.[2] Its anti-inflammatory action is attributed to the inhibition of the cyclooxygenase (COX) pathway, leading to reduced prostaglandin synthesis.[12][13] Furthermore, this compound can modulate the release of pro-inflammatory mediators such as cytokines.[12][13] Some research suggests it inhibits cyclooxygenase-2 (COX-2) and thromboxane A2 (TXA2) synthase.[14]

Antioxidant Activity

This compound possesses potent antioxidant properties, acting as a free radical scavenger.[15][][17] Its antioxidant mechanism is linked to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a primary regulator of the cellular antioxidant response.[15] This activity contributes to its protective effects against oxidative stress.[15][17]

Anticancer Activity

In the context of oncology, this compound has shown promise in inhibiting the growth of ovarian cancer cells in a dose- and time-dependent manner.[18][19] It can arrest the cell cycle at the S-phase and induce apoptosis.[][18][19] This anticancer effect is mediated through the inhibition of the MAPK signaling pathway.[18][19]

Quantitative Data on Anticancer Activity

| Cell Line | Assay | Treatment Concentration | Effect | Reference |

| SKOV3 (Ovarian Cancer) | MTT Assay | 0-40 µM (for 24, 48, 72h) | Dose- and time-dependent inhibition of cell growth | [18][19] |

| SKOV3 (Ovarian Cancer) | Cell Cycle Analysis | 0-10 µM (for 48h) | S-phase cell cycle arrest | [][18] |

| SKOV3 (Ovarian Cancer) | Apoptosis Assay | 0-10 µM (for 48h) | Promotes apoptosis | [][18] |

Involvement in Signaling Pathways

This compound's diverse biological effects are a result of its modulation of multiple intracellular signaling pathways.

MAPK/Rho and Smad Signaling Pathways in Wound Healing

This compound accelerates cutaneous wound healing by modulating the MAPK/Rho and Smad signaling pathways.[20][21][22] It promotes cell migration, angiogenesis, collagen deposition, and granulation tissue formation.[20][22] Specifically, this compound treatment leads to the activation of Smad2, Smad3, ERK, and JNK proteins, which are critical for tissue development and repair.[20] It also increases cell migration through the phosphorylation of Cdc42 and Rac1.[20]

MAPK Signaling Pathway in Cancer

In ovarian cancer cells, this compound exerts its anticancer effects by inhibiting the phosphorylation of key proteins in the MAPK signaling pathway, including MEK, ERK, and JNK.[18][19] This dephosphorylation leads to the inhibition of cell proliferation, migration, and invasion, and promotes apoptosis.

Wnt/β-catenin and Notch Signaling Pathways

This compound has been shown to directly activate the Wnt/β-catenin pathway and inhibit the Notch signaling pathway, independent of the Wnt3a ligand.[23] This modulation of developmental pathways could have implications for its use in regenerative medicine and cancer therapy.

Experimental Protocols

In Vitro Mushroom Tyrosinase Inhibition Assay

This protocol provides a standardized method for assessing the tyrosinase inhibitory activity of this compound.[8]

Materials:

-

Mushroom tyrosinase solution

-

L-DOPA solution

-

This compound (or other test inhibitor) stock solution in DMSO

-

Phosphate buffer (pH 6.8)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of the this compound stock solution with phosphate buffer.

-

In a 96-well microplate, add 40 µL of the mushroom tyrosinase solution to each well.

-

Add 20 µL of the this compound dilution to the respective wells. For the control, add 20 µL of the buffer solution (with the same DMSO concentration).

-

Pre-incubate the plate at room temperature for 10 minutes.

-

Initiate the reaction by adding 140 µL of the L-DOPA solution to each well.

-

Immediately measure the absorbance at 475 nm using a microplate reader at regular intervals.

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute).

-

The percentage of inhibition is calculated as: % Inhibition = [ (Rate of control - Rate of inhibitor) / Rate of control ] x 100

-

Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on the viability of cancer cells.[19]

Materials:

-

Human ovarian cancer cell lines (e.g., SKOV3)

-

DMEM medium with 10% FBS and penicillin/streptomycin

-

This compound stock solution

-

3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyl tetrazolium bromide (MTT) solution

-

DMSO

-

96-well cell culture plates

-

Incubator (37°C, 5% CO2)

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0, 2.5, 5, 10, 20, 40 µM) for desired time points (e.g., 24, 48, 72 hours).

-

After incubation, add MTT solution to each well and incubate for a further 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

Data Analysis:

-

Cell viability is expressed as a percentage of the control (untreated cells).

-

Plot cell viability against this compound concentration to determine the IC50 value.

Conclusion and Future Directions

This compound, as a C-glycosylated chromone, presents a compelling profile for therapeutic and cosmetic applications. Its well-characterized inhibitory effect on tyrosinase makes it a valuable ingredient in skin-lightening formulations. Furthermore, its ability to modulate key signaling pathways such as MAPK, Smad, Wnt/β-catenin, and Notch highlights its potential in wound healing, cancer therapy, and regenerative medicine.

Future research should focus on elucidating the precise molecular interactions of this compound with its protein targets. Structure-activity relationship studies could lead to the design of more potent and selective synthetic derivatives. Additionally, further in vivo studies and clinical trials are necessary to fully evaluate the therapeutic efficacy and safety of this compound for various pathological conditions. The development of advanced drug delivery systems to enhance its bioavailability and targeted delivery will also be crucial for translating its promising preclinical activities into clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. bio-solve.co.za [bio-solve.co.za]

- 3. This compound | CAS 30861-27-9 | Cayman Chemical | Biomol.com [biomol.com]

- 4. caymanchem.com [caymanchem.com]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. Modulation of melanogenesis by this compound: a competitive inhibitor of tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. This compound | Tyrosinase | TargetMol [targetmol.com]

- 10. researchgate.net [researchgate.net]

- 11. Tyrosinase inhibitory components from Aloe vera and their antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ijpsonline.com [ijpsonline.com]

- 13. ijpsonline.com [ijpsonline.com]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 17. This compound as a medical food ingredient for systemic oxidative stress of diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. medchemexpress.com [medchemexpress.com]

- 19. This compound Suppresses Cell Growth and Metastasis in Ovarian Cancer SKOV3 Cells through the Inhibition of the MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 20. This compound from Aloe vera accelerates skin wound healing by modulating MAPK/Rho and Smad signaling pathways in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. This compound from Aloe vera accelerates skin wound healing by modulating MAPK/Rho and Smad signaling pathways in vitro and in vivo. | Semantic Scholar [semanticscholar.org]

- 22. This compound | CAS:30861-27-9 | Manufacturer ChemFaces [chemfaces.com]

- 23. Study of the aqueous extract of Aloe vera and its two active components on the Wnt/β-catenin and Notch signaling pathways in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Aloesin's Inhibition of Tyrosinase: A Technical Guide to Early Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aloesin, a C-glycosylated chromone naturally found in the leaves of the Aloe plant, has been a subject of significant interest in dermatological and cosmetic research due to its potential as a skin-lightening agent.[1][2] Its primary mechanism of action in this regard is the inhibition of tyrosinase, the key enzyme responsible for melanin biosynthesis.[3][4] This technical guide provides an in-depth overview of the early research on this compound's interaction with tyrosinase, focusing on quantitative inhibitory data, detailed experimental methodologies, and the underlying biochemical pathways.

Quantitative Analysis of Tyrosinase Inhibition

Early studies have consistently demonstrated this compound's ability to inhibit tyrosinase activity in a dose-dependent manner.[3][5] The inhibitory potency of this compound has been quantified using metrics such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). These values, however, can vary depending on the source of the tyrosinase and the experimental conditions.

A summary of the key quantitative data from early research is presented in the table below for comparative analysis.

| Tyrosinase Source | Substrate | Inhibition Type | IC50 | Ki | Reference |

| Mushroom | L-DOPA | Noncompetitive | - | 8.5 x 10⁻⁵ M | [6] |

| Mushroom | - | Noncompetitive | 0.1 mM | 5.3 mM | [7] |

| Human | - | - | 0.1 mM | - | [7] |

| Mushroom | - | - | 31.5 µM | - | |

| Mushroom | L-tyrosine | Competitive | - | - | [1][3] |

| Human Melanocyte Lysates | Tyrosine | Competitive | - | - | [1][3] |

| Murine | - | Competitive | - | [1][3] |

Note: Conflicting reports exist regarding the mechanism of inhibition, with some studies identifying it as competitive and others as noncompetitive. This discrepancy may be due to different experimental setups.[8]

Experimental Protocols

The following section details a common methodology for an in vitro mushroom tyrosinase inhibition assay, based on protocols described in early research.

Materials and Reagents

-

Mushroom Tyrosinase (e.g., from Agaricus bisporus)

-

L-DOPA (3,4-dihydroxyphenylalanine) or L-tyrosine

-

This compound

-

Phosphate Buffer (typically 0.1 M, pH 6.8)

-

Dimethyl Sulfoxide (DMSO) for dissolving this compound

-

96-well microplate

-

Microplate reader capable of measuring absorbance at ~475 nm

Assay Procedure

A generalized workflow for a tyrosinase inhibition assay is depicted below.

-

Preparation of Solutions:

-

Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

-

Prepare a stock solution of the substrate (L-DOPA or L-tyrosine) in phosphate buffer.

-

Dissolve this compound in DMSO to create a stock solution, from which serial dilutions are made.

-

-

Assay Execution:

-

In a 96-well microplate, add the tyrosinase solution to each well.

-

Add different concentrations of the this compound dilutions to the test wells. For control wells, add the vehicle (DMSO).

-

Pre-incubate the plate for a short period (e.g., 10 minutes) at room temperature.

-

Initiate the enzymatic reaction by adding the substrate solution to all wells.

-

Immediately measure the absorbance at approximately 475 nm using a microplate reader. The rate of formation of dopachrome from L-DOPA results in a color change that can be quantified.

-

-

Data Analysis:

-

Calculate the percentage of tyrosinase inhibition for each this compound concentration using the formula: % Inhibition = [ (Rate of control - Rate of inhibitor) / Rate of control ] x 100

-

Plot the percentage of inhibition against the different concentrations of this compound to generate a dose-response curve.

-

Determine the IC50 value from this curve, which is the concentration of this compound required to inhibit 50% of the tyrosinase activity.

-

Mechanism of Action and Signaling Pathways

This compound's inhibitory effect on melanin production extends beyond direct enzyme inhibition and involves the modulation of cellular signaling pathways.[4]

Direct Tyrosinase Inhibition

Tyrosinase catalyzes two key reactions in melanogenesis: the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[2] this compound has been shown to inhibit both of these activities.[3] The conflicting reports of competitive and noncompetitive inhibition suggest that this compound may interact with tyrosinase at or near the active site, or at an allosteric site, depending on the specific experimental conditions.

Downregulation of Melanogenic Signaling

Beyond direct enzyme interaction, this compound has been found to interfere with the signaling cascades that regulate tyrosinase expression.[4] One of the key transcription factors in melanogenesis is the Microphthalmia-associated transcription factor (MITF). This compound has been shown to reduce the expression of MITF, which in turn leads to decreased production of tyrosinase and other enzymes involved in melanin synthesis.[4]

Conclusion

Early research has firmly established this compound as a noteworthy inhibitor of tyrosinase, acting through both direct enzyme inhibition and the modulation of cellular signaling pathways involved in melanogenesis. The quantitative data, while variable, consistently point to its efficacy. The detailed experimental protocols provide a foundation for further investigation and comparative studies. For researchers and professionals in drug development, this compound remains a promising natural compound for the development of novel treatments for hyperpigmentation disorders. Further research to elucidate the precise binding site and to optimize its delivery for enhanced skin penetration will be crucial for its therapeutic and cosmetic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. dermatology.mhmedical.com [dermatology.mhmedical.com]

- 3. Modulation of melanogenesis by this compound: a competitive inhibitor of tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. How does this compound affect melanin production? - Blog [timyeehealth.com]

- 5. Effects of this compound on melanogenesis in pigmented skin equivalents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of mushroom-tyrosinase by aloe extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound and arbutin inhibit tyrosinase activity in a synergistic manner via a different action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

The Antioxidant Potential of Aloesin: A Technical Guide for Researchers

An In-depth Examination of Initial Studies for Drug Development Professionals

Introduction

Aloesin, a chromone derivative found in the Aloe plant, has garnered significant interest for its potential therapeutic applications, including its notable antioxidant properties. This technical guide provides a comprehensive overview of the initial scientific evidence supporting the antioxidant potential of this compound. We will delve into its direct radical scavenging capabilities, its influence on cellular antioxidant pathways, and its effects in in vivo models of oxidative stress. This document is intended to serve as a resource for researchers, scientists, and drug development professionals interested in the further investigation and potential application of this compound as an antioxidant agent.

In Vitro Antioxidant Activity of this compound

The antioxidant capacity of this compound has been quantified using various established in vitro assays. These assays provide a baseline understanding of its ability to neutralize free radicals and reduce oxidative species. The following table summarizes the available quantitative data from initial studies. It is important to note that direct comparisons of values across different studies should be made with caution due to variations in experimental conditions.

| Assay | Result | Reference(s) |

| Oxygen Radical Absorbance Capacity (ORAC) | 5331 µmol TE/g | [1] |

| Thiobarbituric Acid Reactive Substances (TBARS) | Effective inhibition of lipid peroxidation | [1] |

Experimental Protocols for In Vitro Antioxidant Assays

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for common antioxidant assays that have been used to evaluate this compound and related compounds.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. In the presence of an antioxidant, the purple color of the DPPH solution fades, and the change in absorbance is measured spectrophotometrically.[1][2]

Protocol:

-

Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol (typically 0.1 mM).[1]

-

Sample Preparation: Prepare various concentrations of this compound in a suitable solvent.

-

Reaction Mixture: Add a specific volume of the this compound solution to the DPPH solution in a cuvette or a 96-well plate.[1]

-

Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).[1]

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (around 517 nm) using a spectrophotometer.[1]

-

Control: A control is prepared using the solvent instead of the test compound.[1]

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [((Absorbance of Control - Absorbance of Sample)) / Absorbance of Control] x 100.

-

IC50 Determination: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.[1]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). Antioxidants reduce the pre-formed blue-green ABTS•+ radical cation, causing a decolorization that is measured spectrophotometrically.[1]

Protocol:

-

Generation of ABTS•+ Radical Cation: Generate the ABTS•+ radical cation by reacting an ABTS stock solution (e.g., 7 mM) with an oxidizing agent like potassium persulfate (e.g., 2.45 mM).[1] Allow the mixture to stand in the dark at room temperature for 12-16 hours.[3]

-

Dilution of ABTS•+ Solution: Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to obtain a specific absorbance at a particular wavelength (e.g., 0.700 at 734 nm).[3]

-

Sample Preparation: Prepare various concentrations of this compound.

-

Reaction Mixture: Add a specific volume of the this compound solution to the diluted ABTS•+ solution.[1]

-

Incubation: After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.[1]

-

Control: A control is prepared using the solvent instead of the test compound.[1]

-

Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results can be expressed as an IC50 value or in terms of Trolox Equivalent Antioxidant Capacity (TEAC).[1]

Cellular Antioxidant Mechanisms: The Nrf2 Signaling Pathway

Beyond direct radical scavenging, this compound has been shown to modulate cellular signaling pathways to exert its antioxidant effects. A key mechanism identified in initial studies is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][4] Nrf2 is a transcription factor that plays a critical role in the cellular defense against oxidative stress by regulating the expression of a wide array of antioxidant and detoxification genes.[4]

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or in the presence of Nrf2 activators like this compound, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, leading to the transcription of various protective enzymes.

In Vivo Antioxidant Potential of this compound

The antioxidant effects of this compound have also been investigated in preclinical in vivo models, particularly in the context of metabolic diseases characterized by elevated oxidative stress, such as non-alcoholic fatty liver disease (NAFLD).

Experimental Design: this compound in a High-Fat Diet-Induced NAFLD Rat Model

A study investigated the hepatoprotective potential of this compound in rats with high-fat diet (HFD)-induced NAFLD, focusing on the role of Nrf2 signaling.[4]

-

Animal Model: Adult male Wistar rats.

-

Induction of NAFLD: High-fat diet (HFD).

-

Treatment Groups:

-

Control

-

Control + this compound (200 mg/kg)

-

HFD alone

-

HFD + this compound (50, 100, or 200 mg/kg)

-

HFD + this compound (200 mg/kg) + Brusatol (an Nrf2 inhibitor)

-

-

Administration: Treatments were administered twice weekly for 12 weeks.[4]

Effects on Oxidative Stress Markers

In this NAFLD model, this compound demonstrated a dose-dependent improvement in the oxidative stress profile. The study's molecular analyses revealed an increase in nuclear Nrf2 and key antioxidant markers.[4]

| Oxidative Stress Marker | Effect of this compound Treatment | Reference(s) |

| Nuclear Nrf2 | Increased | [4] |

| Glutathione (GSH) | Increased | [4][5] |

| Superoxide Dismutase (SOD) | Increased | [4][6] |

| Heme Oxygenase-1 (HO-1) | Increased | [4] |

| Malondialdehyde (MDA) | Decreased (indicating reduced lipid peroxidation) | [5][6] |

These findings suggest that this compound confers potent Nrf2-mediated protection against NAFLD, with the 200 mg/kg dose showing the greatest efficacy in this particular study.[4] The reversal of these effects by the Nrf2 inhibitor, brusatol, further confirms the involvement of the Nrf2 pathway in the antioxidant action of this compound in vivo.[4]

Conclusion and Future Directions

The initial body of research provides compelling evidence for the antioxidant potential of this compound. In vitro studies have demonstrated its capacity for direct radical scavenging and inhibition of lipid peroxidation. Mechanistically, this compound appears to exert a significant portion of its antioxidant effects through the activation of the Nrf2 signaling pathway, a master regulator of cellular antioxidant defenses. This has been further substantiated by in vivo studies where this compound was shown to ameliorate oxidative stress by upregulating key antioxidant enzymes and reducing markers of lipid peroxidation.

For researchers and drug development professionals, this compound represents a promising natural compound for further investigation. Future studies should focus on:

-

Standardized In Vitro Comparisons: Head-to-head comparative studies of this compound with other well-established antioxidants using standardized protocols to provide a clearer picture of its relative potency.

-

Pharmacokinetics and Bioavailability: Detailed pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of this compound, which is crucial for determining effective in vivo dosing.

-

Diverse In Vivo Models: Evaluation of this compound's antioxidant efficacy in a broader range of oxidative stress-related disease models.

-

Clinical Trials: Well-designed clinical trials to assess the safety and efficacy of this compound in human populations for conditions associated with oxidative stress.

References

- 1. benchchem.com [benchchem.com]

- 2. acmeresearchlabs.in [acmeresearchlabs.in]

- 3. researchgate.net [researchgate.net]

- 4. This compound activates Nrf2 signaling to attenuate obesity-associated oxidative stress and hepatic steatosis in high-fat diet-fed rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Chemomodulatory action of Aloe vera on the profiles of enzymes associated with carcinogen metabolism and antioxidant status regulation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

The Occurrence of Aloesin in Aloe: A Comprehensive Technical Guide for Researchers

An in-depth exploration of the natural distribution of aloesin, a bioactive chromone, across various Aloe species. This guide provides quantitative data, detailed experimental protocols for its extraction and quantification, and a visualization of its biosynthetic pathway to support research, drug discovery, and development professionals.

Introduction

This compound, a C-glucosylated 5-methylchromone, is a significant secondary metabolite found within the genus Aloe. It has garnered considerable interest in the pharmaceutical and cosmetic industries for its various biological activities, including tyrosinase inhibition, anti-inflammatory effects, and antioxidant properties. This technical guide offers a detailed overview of the natural occurrence of this compound in different Aloe species, presenting quantitative data, methodologies for its analysis, and insights into its biosynthesis.

Quantitative Occurrence of this compound

The concentration of this compound varies considerably among different Aloe species and is also influenced by the specific plant part analyzed. The leaf exudate, often referred to as "bitter aloes," is generally the richest source of this compound. Below is a summary of the quantitative data available in the scientific literature.

| Aloe Species | Plant Part | This compound Concentration (mg/g of Dry Weight) | Reference(s) |

| Aloe ferox | Dried Leaf Exudate | 111.8 - 561.8 | [1] |

| Aloe vera (A. barbadensis) | Leaf Rind/Skin | 2.03 - 2.96 | [1] |

| Aloe chinensis | Not Specified | Lower than A. ferox and A. vera | [1] |

| Aloe arborescens | Not Specified | Lower than A. ferox and A. vera | [1] |

Note: The quantitative data for Aloe chinensis and Aloe arborescens indicate a lower abundance of this compound compared to A. ferox and A. vera, though specific concentrations in mg/g of dry weight were not found in the reviewed literature. Further research is needed to quantify the exact this compound content in a wider range of Aloe species.

Experimental Protocols

Accurate quantification and extraction of this compound are critical for research and product development. This section details standardized protocols for sample preparation, extraction, and quantification.

Sample Preparation

-

Collection and Drying: Collect fresh Aloe leaves. For the analysis of leaf exudate, the bitter yellow sap that drips from the cut leaf is collected. The plant material (whole leaf, rind, or exudate) should be dried to a constant weight to ensure accurate quantification based on dry weight. Lyophilization (freeze-drying) or oven drying at a controlled temperature (e.g., 40-60°C) are common methods.

-

Grinding: Once dried, grind the plant material into a fine, homogeneous powder using a laboratory mill. This increases the surface area for efficient extraction.

Extraction of this compound

Both conventional and modern extraction techniques can be employed to isolate this compound. The choice of method may depend on the desired yield, purity, and available equipment.

-

Maceration: Weigh a known amount of the powdered plant material and place it in a flask. Add a suitable solvent, such as methanol or ethanol, at a specific solid-to-liquid ratio (e.g., 1:10 w/v).

-

Extraction: Agitate the mixture at room temperature for a defined period (e.g., 24 hours) or use heat-reflux extraction for a shorter duration (e.g., 2-4 hours).

-

Filtration and Concentration: Filter the mixture to separate the extract from the solid plant material. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield the crude extract.

Ultrasound-assisted extraction utilizes acoustic cavitation to disrupt cell walls and enhance mass transfer, leading to higher extraction efficiency in a shorter time.

-

Apparatus: An ultrasonic bath or a probe-type sonicator.

-

Procedure:

-

Place a known amount of the powdered plant material in an extraction vessel with a suitable solvent (e.g., ethanol-water mixture).

-

Immerse the vessel in the ultrasonic bath or place the probe directly into the mixture.

-

Apply ultrasonic waves at a specific frequency (e.g., 20-40 kHz) and power for a set duration (e.g., 15-60 minutes).

-

Control the temperature of the extraction medium, as excessive heat can degrade the analyte.

-

After extraction, filter and concentrate the extract as described in the conventional method.

-

Microwave-assisted extraction uses microwave energy to heat the solvent and plant material, leading to rapid and efficient extraction.

-

Apparatus: A laboratory microwave extraction system.

-

Procedure:

-

Place a known amount of the powdered plant material in a microwave-safe extraction vessel with a suitable solvent (e.g., 70% ethanol).

-

Set the microwave power (e.g., 340 W) and irradiation time (e.g., 4 minutes).

-

After the extraction cycle, allow the vessel to cool before filtering and concentrating the extract.

-

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is the most common and reliable analytical technique for the quantification of this compound.

-

Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic elution using a mixture of water (often acidified with acetic acid or formic acid) and an organic solvent like methanol or acetonitrile. A common gradient could be a water-methanol gradient.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength of approximately 297 nm, where this compound exhibits significant absorbance.

-

-

Quantification:

-

Standard Preparation: Prepare a stock solution of pure this compound standard in a suitable solvent (e.g., methanol). From this, prepare a series of calibration standards of known concentrations.

-

Calibration Curve: Inject the calibration standards into the HPLC system and record the peak area for each concentration. Construct a calibration curve by plotting peak area against concentration.

-

Sample Analysis: Prepare the sample extract at a known concentration and inject it into the HPLC system.

-

Calculation: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

-

Visualizing Experimental Workflows and Biosynthesis

To provide a clearer understanding of the processes involved, the following diagrams illustrate the general workflow for this compound extraction and quantification, as well as its biosynthetic pathway.

The biosynthesis of this compound follows the polyketide pathway, a major route for the production of diverse secondary metabolites in plants. In Aloe arborescens, a specific type III polyketide synthase, known as aloesone synthase, plays a pivotal role.[2][3][4][5]

Conclusion

This technical guide provides a consolidated resource on the natural occurrence, analysis, and biosynthesis of this compound in Aloe species. The significant variation in this compound content highlights the importance of species and plant part selection for obtaining this valuable compound. The detailed protocols for extraction and quantification offer standardized methods for researchers. Furthermore, the elucidation of the biosynthetic pathway opens avenues for metabolic engineering to enhance this compound production. This guide serves as a foundational tool for professionals in the fields of natural product chemistry, pharmacology, and drug development, facilitating further research into the therapeutic potential of this compound.

References

- 1. Compositional Features and Bioactive Properties of Aloe vera Leaf (Fillet, Mucilage, and Rind) and Flower - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Novel type III polyketide synthases from Aloe arborescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]

- 5. uniprot.org [uniprot.org]

The Biosynthesis of Aloesin in Aloe vera: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the biosynthesis of aloesin, a C-glycosylated chromone found in Aloe vera with significant applications in the cosmetic and pharmaceutical industries. The pathway involves the formation of the aglycone aloesone from malonyl-CoA, catalyzed by the type III polyketide synthase, aloesone synthase. This is followed by a highly specific C-glycosylation step. This document details the enzymatic reactions, presents quantitative data from relevant studies, outlines key experimental protocols, and visualizes the biosynthetic pathway and associated workflows. The guide also touches upon the potential regulatory mechanisms governing this compound production, offering a comprehensive resource for researchers and professionals in drug development and natural product synthesis.

Introduction

Aloe vera is a rich source of bioactive secondary metabolites, among which this compound holds considerable interest due to its various biological activities, including tyrosinase inhibition, which is relevant for skin lightening applications.[1] this compound is a C-glycosylated chromone, and its biosynthesis is a multi-step enzymatic process. Understanding this pathway is crucial for optimizing its production through biotechnological approaches, including metabolic engineering and cell culture systems.[2] This guide aims to provide a detailed technical overview of the this compound biosynthetic pathway, consolidating current knowledge for the scientific community.

The this compound Biosynthesis Pathway

The biosynthesis of this compound can be divided into two primary stages:

-

Formation of the Aglycone, Aloesone: This stage involves the synthesis of the chromone backbone of this compound, a compound named aloesone.

-

C-Glycosylation of Aloesone: In this step, a glucose moiety is attached to the aloesone backbone via a carbon-carbon bond to form this compound.

Aloesone Biosynthesis: A Polyketide Pathway

Aloesone is a heptaketide, meaning it is synthesized from seven molecules of a two-carbon precursor. The biosynthesis is catalyzed by a type III polyketide synthase (PKS).[3]

-

Precursor: The primary precursor for aloesone biosynthesis is malonyl-CoA .[3]

-

Key Enzyme: The central enzyme in this process is aloesone synthase , which has been identified as a multifunctional type III polyketide synthase, specifically PKS3 in Aloe arborescens.[3][4] This enzyme catalyzes the iterative decarboxylative condensation of seven malonyl-CoA molecules to form the aloesone structure.[3]

The overall reaction for aloesone synthesis can be summarized as:

7 Malonyl-CoA → Aloesone + 7 CO₂ + 6 H₂O + 7 CoASH

C-Glycosylation of Aloesone